N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine

Catalog No.
S3327400
CAS No.
940357-53-9
M.F
C13H16ClN3
M. Wt
249.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-am...

CAS Number

940357-53-9

Product Name

N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

InChI

InChI=1S/C13H16ClN3/c14-13-4-1-3-12(9-13)10-15-5-2-7-17-8-6-16-11-17/h1,3-4,6,8-9,11,15H,2,5,7,10H2

InChI Key

UGRISRKTUDHSPH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CNCCCN2C=CN=C2

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCCN2C=CN=C2

N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is an organic compound characterized by its imidazole and chlorobenzyl functional groups. Its molecular formula is C₁₁H₁₄ClN₃, and it has a molecular weight of 227.7 g/mol. The structure features a propan-1-amine backbone linked to a 3-chlorobenzyl group and an imidazole ring, which contributes to its biological activity and chemical reactivity.

Typical for amines and imidazoles:

  • Oxidation: The imidazole ring can be oxidized to form N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction of the compound can yield various reduced imidazole derivatives, often using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, where it may react with alkyl halides or acyl chlorides to form new derivatives .

N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine exhibits significant biological activity, particularly in the modulation of G protein-coupled receptors. Compounds with similar structures have shown potential as inhibitors in various biological pathways, including those related to inflammation and cancer progression. The presence of the imidazole ring is crucial for its interaction with biological targets, enhancing its binding affinity and specificity .

The synthesis of N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine typically involves several key steps:

  • Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
  • Attachment of the Propan-1-amine Chain: A nucleophilic substitution reaction introduces the propan-1-amine chain using suitable alkyl halides.
  • Introduction of the Chlorobenzyl Group: The chlorobenzyl moiety can be attached via reductive amination, where an imidazole derivative reacts with 3-chlorobenzaldehyde in the presence of a reducing agent such as sodium borohydride .

N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is primarily used in medicinal chemistry for drug development. Its unique structure allows for potential applications in:

  • Pharmaceuticals: As a lead compound in developing new drugs targeting specific receptors involved in disease mechanisms.
  • Research: Used in studies exploring receptor interactions and signaling pathways due to its ability to modulate biological activity .

Studies involving N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine focus on its interactions with various biological targets, particularly G protein-coupled receptors. These studies help elucidate the compound's mechanism of action and its potential therapeutic effects. Research indicates that modifying the chlorobenzyl group can significantly affect binding affinity and selectivity towards specific receptors .

Several compounds share structural similarities with N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine, including:

Compound NameStructure FeaturesUnique Aspects
3-(1H-Imidazol-1-yl)-N-(3-methylbenzyl)propan-1-amineMethyl group instead of chlorinePotentially different biological activity due to methyl substitution
3-(1H-Imidazol-1-yl)-N-(3-fluorobenzyl)propan-1-amineFluorine atom instead of chlorineFluorine may enhance metabolic stability
3-(2-Methyl-1H-imidazol-1-yl)propan-1-aminesVariation in imidazole substitutionDifferent pharmacological profiles due to structural changes

Uniqueness

The uniqueness of N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amines lies in its specific combination of functional groups that influence its chemical reactivity and biological interactions. The chlorobenzyl group may enhance lipophilicity and receptor binding compared to other substituted derivatives, making it a valuable candidate for further research and development in pharmacology .

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Dates

Last modified: 08-19-2023

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